NVP-BHG712 is a selective small molecule inhibitor specifically targeting the EphB4 receptor, a member of the Ephrin receptor family. This compound is notable for its high affinity for EphB4, with an effective dose (ED50) of approximately 4.2 µM, while demonstrating significantly lower activity against other related receptors such as the vascular endothelial growth factor receptor 2 (VEGFR2) and various other kinases . The chemical structure of NVP-BHG712 can be represented as follows:
NVP-BHG712 has been investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and angiogenesis driven by vascular endothelial growth factor signaling.
NVP-BHG712 primarily functions through competitive inhibition of the EphB4 receptor. This mechanism involves binding to the active site of the kinase domain, preventing phosphorylation events that are crucial for downstream signaling pathways. The compound has been shown to inhibit VEGF-driven vessel formation in vitro, although its effect on VEGFR activity is comparatively minimal .
The inhibition of EphB4 leads to a cascade of reactions that can affect cell proliferation and migration, making it a target for therapeutic interventions in cancers where EphB4 is overexpressed.
The biological activity of NVP-BHG712 has been extensively studied. It exhibits:
Detailed synthetic pathways are often proprietary but generally follow established organic synthesis protocols.
NVP-BHG712 has several potential applications:
Interaction studies have revealed that NVP-BHG712 not only inhibits EphB4 but also influences various signaling pathways associated with angiogenesis and tumor progression. Notably:
Several compounds share structural or functional similarities with NVP-BHG712. Here are some notable examples:
Compound Name | Target Receptor | Selectivity Profile | Unique Features |
---|---|---|---|
NVP-AEW541 | EphA2 | Less selective than NVP-BHG712 | Potent against both EphA2 and EphB4 |
AZD4573 | Various kinases | Broad-spectrum kinase inhibitor | Targets multiple kinases |
BMS-754807 | Insulin-like growth factor receptor 1 (IGF1R) | Selective for IGF1R | Inhibits both IGF1R and Eph receptors |
EPHA3 inhibitor | EphA3 | Specific to EphA3 | Less potent against EphB4 |
NVP-BHG712 stands out due to its exceptional selectivity for the EphB4 receptor and its unique mechanism of action that influences both tumor growth and drug resistance pathways.
Acute Toxic